3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)prop-2-ynoic acid
CAS No.: 2137554-06-2
Cat. No.: VC11638784
Molecular Formula: C21H17NO4
Molecular Weight: 347.4 g/mol
Purity: 93
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2137554-06-2 |
|---|---|
| Molecular Formula | C21H17NO4 |
| Molecular Weight | 347.4 g/mol |
| IUPAC Name | 3-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]prop-2-ynoic acid |
| Standard InChI | InChI=1S/C21H17NO4/c23-20(24)10-9-14-11-22(12-14)21(25)26-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,11-13H2,(H,23,24) |
| Standard InChI Key | JRAYYAJKQSIVBU-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C#CC(=O)O |
Introduction
The compound 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)prop-2-ynoic acid is a synthetic organic molecule that incorporates several functional groups, including a fluoren-9-ylmethoxycarbonyl (Fmoc) group, an azetidine ring, and a prop-2-ynoic acid moiety. This structure suggests potential applications in organic synthesis and possibly in pharmaceutical or biochemical research due to the presence of the Fmoc group, which is commonly used in peptide synthesis for protecting amino groups.
Synthesis and Applications
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Synthesis: Compounds with similar structures are typically synthesized through multi-step reactions involving the protection of amino groups with Fmoc, followed by the incorporation of other functional groups. For instance, azetidine rings can be formed through various cyclization reactions, and alkyne functionalities can be introduced via Sonogashira coupling or similar methods.
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Applications: While specific applications for 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)prop-2-ynoic acid are not detailed, related compounds are often used in drug discovery, peptide synthesis, and as intermediates in organic synthesis.
Related Compounds and Research Findings
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Related Compounds: Compounds like 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)benzoic acid (CAS Number: 2418679-89-5) and N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(1-(tert-butoxycarbonyl)azetidin-3-yl)glycine demonstrate the versatility of Fmoc-protected azetidines in organic synthesis .
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Research Findings: Research on similar compounds often focuses on their potential biological activities, such as anticancer or anti-inflammatory effects. For example, compounds with thiazolyl and pyrazolyl moieties have shown promising antimitotic activity against human tumor cells .
Data Table: Comparison of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight | Potential Applications |
|---|---|---|---|
| 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-pyrazole-5-carboxylic acid | C22H19N3O4 | 389.4 g/mol | Organic synthesis, peptide synthesis |
| N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(1-(tert-butoxycarbonyl)azetidin-3-yl)glycine | C25H28N2O6 | Not specified | Organic synthesis, peptide synthesis |
| 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)benzoic acid | Not specified | Not specified | Organic synthesis |
Note: The table provides a comparison based on available data for related compounds. Specific details for 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)prop-2-ynoic acid are not included due to the lack of direct information.
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